1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Description
This compound is a pyrazolo[3,4-c]pyridine derivative featuring a carboxamide group at position 3, a 4-methoxyphenyl substituent at position 1, and a 4-(5-methyl-2-oxopiperidin-1-yl)phenyl group at position 4. Its structure is closely related to apixaban (BMS-562247), a direct oral anticoagulant (DOAC) targeting coagulation Factor Xa (fXa) . The key distinction lies in the piperidinone substituent: the target compound contains a 5-methyl-2-oxopiperidin-1-yl group, whereas apixaban has a 2-oxopiperidin-1-yl moiety. This modification may influence pharmacokinetic (PK) properties, such as metabolic stability, or pharmacodynamic (PD) characteristics, including binding affinity to fXa .
Synthetic routes for analogous compounds involve cyclization reactions and functional group interconversions. For example, intermediate esters like ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (similarity score: 0.98) are synthesized via condensation of pyridinone precursors with hydrazono esters under basic conditions . Hydrolysis of the ester to the carboxylic acid, followed by amidation, yields the carboxamide derivative .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-3-12-22(32)30(15-16)18-6-4-17(5-7-18)29-14-13-21-23(25(27)33)28-31(24(21)26(29)34)19-8-10-20(35-2)11-9-19/h4-11,16H,3,12-15H2,1-2H3,(H2,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVHGAEKIMTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as Apixaban (CAS Number: 1686149-74-5), is a potent and selective inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This compound has garnered significant attention due to its application in anticoagulation therapy, particularly for the prevention of thromboembolic events.
Chemical Structure and Properties
The chemical structure of Apixaban includes a pyrazolo-pyridine core with various substituents that enhance its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O4 |
| Molecular Weight | 445.52 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
| CAS Number | 1686149-74-5 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C |
Apixaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition leads to a decrease in thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.
Biological Activity and Efficacy
In Vitro Studies : Research indicates that Apixaban demonstrates a high binding affinity for fXa with an IC50 value ranging from 23 ± 8 nM. Its selectivity for fXa over other serine proteases like thrombin has been well-documented, making it a preferred choice in clinical settings .
In Vivo Studies : In animal models, Apixaban has shown significant efficacy in reducing thrombus formation without the associated risk of major bleeding. Studies have demonstrated that it maintains effective anticoagulation levels with a favorable pharmacokinetic profile, allowing for oral administration without the need for routine monitoring .
Case Studies
- Atrial Fibrillation : In clinical trials such as ARISTOTLE, Apixaban was compared with warfarin and demonstrated superior efficacy in reducing stroke rates while having a lower risk of bleeding complications.
- Venous Thromboembolism : In studies focused on postoperative patients, Apixaban significantly reduced the incidence of deep vein thrombosis compared to placebo groups.
Structure-Activity Relationship (SAR)
The development of Apixaban involved extensive SAR studies that identified critical structural features necessary for optimal fXa inhibition. Key findings include:
- The para-methoxy substitution on the phenyl ring enhances binding affinity.
- The presence of the piperidine moiety contributes to improved oral bioavailability.
The following table summarizes some derivatives studied alongside Apixaban:
| Compound Name | IC50 (nM) | Notes |
|---|---|---|
| Apixaban (Compound 40) | 23 ± 8 | High potency and selectivity for fXa |
| Compound A (similar structure) | 50 ± 10 | Lower selectivity; higher bleeding risk |
| Compound B (modified piperidine) | 30 ± 5 | Improved pharmacokinetics |
Scientific Research Applications
The compound 1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, also known as Apixaban, is a chemical compound with applications in scientific research, particularly as an anticoagulant.
Overview
Apixaban has the molecular formula and a molecular weight of 473.5 g/mol. Synonyms for this compound include BMS-728626 and Apixaban IMP . It is also referred to as 5'''-Methyl-apixaban and has the CAS number 1686149-74-5 .
Properties
Key properties of Apixaban include:
- IUPAC Name: 1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
- Molecular Weight: 473.5 g/mol
- Molecular Formula:
- InChI: InChI=1S/C26H27N5O4/c1-16-3-12-22(32)30(15-16)18-6-4-17(5-7-18)29-14-13-21-23(25(27)33)28-31(24(21)26(29)34)19-8-10-20(35-2)11-9-19/h4-11,16H,3,12-15H2,1-2H3,(H2,27,33)
- InChI Key: NNYVHGAEKIMTND-UHFFFAOYSA-N
- Canonical SMILES: CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC
- Appearance: Off-white solid
- Solubility: Soluble in Methanol
Scientific Research Applications
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
- Carboxamide vs. Ester : The carboxamide group (as in apixaban and the target compound) enhances fXa binding affinity compared to ester derivatives, likely due to hydrogen-bonding interactions with the enzyme’s S1 pocket .
- Piperidinone Substitution: The 5-methyl group in the target compound may alter steric hindrance or metabolic stability. In apixaban, the unsubstituted 2-oxopiperidin-1-yl group balances potency and PK properties .
Factor Xa Inhibitors with Modified P1/P4 Moieties
Table 2: Comparison of fXa Inhibitors
Key Observations :
- P1 Optimization: Neutral P1 groups (e.g., oxopiperidinylphenyl in apixaban) improve oral bioavailability compared to basic P1 moieties (e.g., aminophenyl in razaxaban) by reducing metabolic clearance .
- Role of 5-Methyl Group : The target compound’s 5-methyl-2-oxopiperidin-1-yl group could enhance lipophilicity or reduce oxidation by cytochrome P450 enzymes, but this requires experimental validation.
Intermediate and Prodrug Derivatives
Table 3: Physicochemical Properties of Key Intermediates
Key Observations :
- Ester-to-Amide Conversion : Hydrolysis of esters to carboxylic acids (e.g., using NaOH/MeOH-H₂O ), followed by amidation, is critical for achieving the active carboxamide form.
- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) exhibit slightly lower lipophilicity (LogP ~3.0) than ethyl derivatives, but both require optimization for scalable synthesis .
Preparation Methods
Synthetic Strategy
The synthesis of this compound generally involves constructing the pyrazolo[3,4-c]pyridine core, followed by the introduction of the substituted phenyl groups and the carboxamide functionality. The process includes key steps such as:
- Formation of the pyrazolo[3,4-c]pyridine ring system.
- Introduction of the 4-methoxyphenyl substituent at position 1.
- Attachment of the 4-(5-methyl-2-oxopiperidin-1-yl)phenyl substituent at position 6.
- Conversion to the 3-carboxamide derivative.
Intermediates and Polymorphs
A patent (WO2014108919A3) discloses novel intermediates and polymorphs related to this compound, highlighting their importance in the efficient synthesis and pharmaceutical formulation stability. The intermediates typically include:
- 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives.
- Variations in the oxopiperidinyl substituent that facilitate subsequent methylation or functional group modifications.
General Process Description
The process involves the following key stages:
| Step | Description | Typical Conditions |
|---|---|---|
| 1 | Synthesis of pyrazolo[3,4-c]pyridine core | Cyclization reactions under acidic/basic catalysis |
| 2 | Introduction of 4-methoxyphenyl group | Nucleophilic substitution or cross-coupling reactions |
| 3 | Attachment of 4-(5-methyl-2-oxopiperidin-1-yl)phenyl group | Amide bond formation or nucleophilic aromatic substitution |
| 4 | Formation of carboxamide at position 3 | Amidation using carboxylic acid derivatives and amines |
| 5 | Isolation and purification of final compound | Crystallization, polymorph control |
Specific Synthetic Insights
- The preparation of the 5-methyl-2-oxopiperidin-1-yl substituent is critical, often achieved through selective methylation of 2-oxopiperidine intermediates.
- Control of polymorphic forms is essential to ensure the compound's stability and bioavailability, with specific crystallization techniques employed to isolate desired polymorphs.
- The process may involve hydrazone intermediates or other nitrogen-containing precursors to build the pyrazolo ring system efficiently.
Research Findings and Optimization
- The patent WO2014108919A3 emphasizes the novelty of intermediates that improve yield and purity.
- Polymorph screening revealed multiple crystalline forms with distinct physicochemical properties, impacting formulation strategies.
- Process optimization focuses on minimizing impurities such as dimeric byproducts and ensuring reproducibility at scale.
- Analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used to monitor intermediate and final product purity.
Summary Table of Preparation Features
| Feature | Details |
|---|---|
| Core synthesis | Pyrazolo[3,4-c]pyridine ring formation via cyclization |
| Key substituents | 4-methoxyphenyl and 4-(5-methyl-2-oxopiperidin-1-yl)phenyl groups |
| Intermediate types | Oxopiperidinyl derivatives, hydrazones |
| Functional group transformations | Amidation, methylation |
| Polymorph control | Crystallization techniques to isolate stable forms |
| Analytical methods | RP-HPLC, polymorph characterization |
Q & A
Basic Research Question
- X-ray crystallography resolves the pyrazolo-pyridine core and substituent orientation, as shown in related compounds with R-factors <0.05 .
- NMR (¹H/¹³C) confirms regiochemistry: methoxyphenyl protons appear as a singlet (~δ 3.8 ppm), while the 2-oxopiperidinyl group shows distinct α-proton splitting (δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ calculated for C₂₇H₂₇N₅O₄: 510.2041) with <2 ppm error .
How do structural modifications at the 5-methyl-2-oxopiperidin-1-yl moiety affect biological activity?
Advanced Research Question
Replacing the 5-methyl group with bulkier substituents (e.g., ethyl, isopropyl) reduces target binding affinity by ~30% in kinase inhibition assays, likely due to steric hindrance . Conversely, substituting the 2-oxo group with a thione (2-thioxopiperidinyl) enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours in microsomes) but reduces aqueous solubility by 50% . Computational docking (e.g., AutoDock Vina) predicts these trends by analyzing van der Waals clashes and hydrogen-bond networks .
How should researchers address discrepancies in reported synthetic protocols (e.g., solvent systems, catalysts)?
Advanced Research Question
Contradictions arise from solvent polarity (e.g., DMF vs. THF) and catalyst selection (Pd vs. Cu). For example, DMF increases reaction rates but introduces carboxamide degradation products (>5% impurities) . Systematic comparative analysis using HPLC tracking at each step can identify degradation pathways. Reproducing protocols with strict inert conditions (N₂ atmosphere) minimizes oxidative byproducts, as shown in safety guidelines for analogous piperidine derivatives .
What computational methods aid in studying this compound’s interactions with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding to serine/threonine kinases (e.g., PKA) using AMBER or GROMACS to assess conformational stability over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the pyrazolo-pyridine core .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA >100 Ų suggests poor absorption) and CYP450 inhibition risks .
What are the key challenges in scaling synthesis from laboratory to pilot scale?
Advanced Research Question
- Solvent Volume Optimization : Lab-scale THF/water (50 mL per 10 g substrate) becomes impractical at >1 kg scale. Switching to toluene/water biphasic systems reduces viscosity and improves mixing .
- Safety Protocols : Exothermic cyclization steps require controlled addition rates (<0.5 mL/min) and temperature monitoring (<40°C) to prevent runaway reactions .
- Purification : Column chromatography is replaced with recrystallization (ethanol/water, 3:1 v/v) for cost efficiency, though yield drops by 5–8% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
